5-Chloro-1-methylimidazole-2-sulfonyl fluoride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Chloro-1-methylimidazole” (a related compound) is available . The molecular formula is C4H5ClN2 and the molecular weight is 116.549 . The IUPAC Standard InChI is InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-1-methylimidazole” (a related compound) include a refractive index of n20/D 1.511 (lit.), a boiling point of 82-85 °C/11 mmHg (lit.), and a density of 1.25 g/mL at 25 °C (lit.) .
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), have been extensively studied for their applications in treating cancer. The synthesis of these compounds, including methods incorporating radioactive and stable isotopes, aids in understanding their metabolism and biodistribution. Insights into how these compounds interact with nucleic acids, inhibiting enzymes like thymidylate synthase, and their roles in RNA and DNA modification have been pivotal in cancer research. The development of polymeric fluorinated compounds aims to enhance precision in cancer treatment within the personalized medicine framework (Gmeiner, 2020).
Advancements in Fluorinated Syntheses
Research on perfluoroalkane-sulfonates, particularly nonafluorobutanesulfonates (nonaflates), highlights their advantages over commonly used triflates in transition metal-catalyzed reactions. These fluorinated intermediates have proven beneficial in various syntheses, demonstrating cost-effectiveness and efficiency in producing alkenyl and (het)aryl nonaflates for coupling processes. Such advancements underline the growing utility of fluorinated compounds in organic synthesis and industrial applications (Hoegermeier & Reissig, 2009).
Environmental and Health Impacts of Fluorinated Compounds
Investigations into the biodegradation of polyfluoroalkyl chemicals have shed light on the environmental fate and potential health impacts of these persistent compounds. Studies focus on their degradation pathways, the transformation into perfluorinated acids, and implications for regulations and actions due to their toxic profiles. Understanding the environmental persistence and toxicological aspects of fluorinated chemicals is crucial for assessing their safety and developing more sustainable alternatives (Liu & Avendaño, 2013).
Fluorine in Drug Design and Metabolism
The role of fluorine in drug design is underscored by its impact on the physicochemical properties of pharmaceuticals. Research on fluorinated molecules has enhanced our understanding of their metabolic pathways, distribution, and how the presence of fluorine affects these processes. Despite the strong C-F bond, the reactivity associated with the departure of fluoride ions from metabolic intermediates presents both opportunities and challenges in the design of fluorine-containing drugs (Johnson et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-chloro-1-methylimidazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN2O2S/c1-8-3(5)2-7-4(8)11(6,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQYCTUNHTRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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